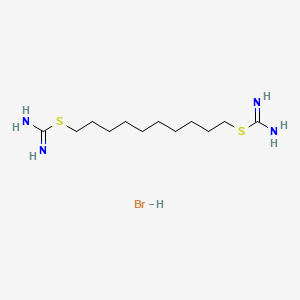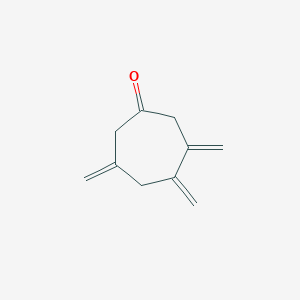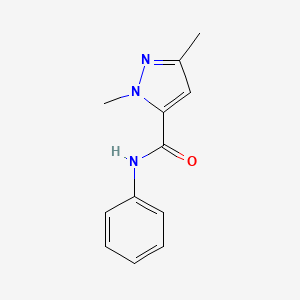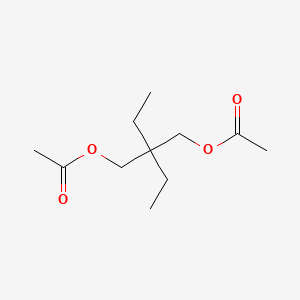
1,3-Propanediol, 2,2-diethyl-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2,2-diethyl-, diacetate is an organic compound with the molecular formula C9H16O4. It is a derivative of 1,3-propanediol, where two hydrogen atoms are replaced by diethyl groups and the hydroxyl groups are acetylated. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, diacetate can be synthesized through the esterification of 1,3-propanediol, 2,2-diethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol, 2,2-diethyl- and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1,3-Propanediol, 2,2-diethyl- and acetic acid.
Oxidation: Corresponding aldehydes or acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Propanediol, 2,2-diethyl-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 1,3-propanediol, 2,2-diethyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release 1,3-propanediol, 2,2-diethyl-, which can then participate in various biochemical reactions. The acetate groups can also be involved in acetylation reactions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2,2-dimethyl-, diacetate: Similar in structure but with dimethyl groups instead of diethyl groups.
Neopentyl glycol diacetate: Another similar compound with different alkyl groups.
Uniqueness
1,3-Propanediol, 2,2-diethyl-, diacetate is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
63834-77-5 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
[2-(acetyloxymethyl)-2-ethylbutyl] acetate |
InChI |
InChI=1S/C11H20O4/c1-5-11(6-2,7-14-9(3)12)8-15-10(4)13/h5-8H2,1-4H3 |
InChI Key |
QERZBQVBUHVAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



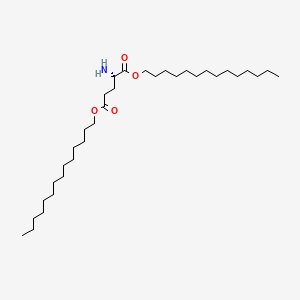
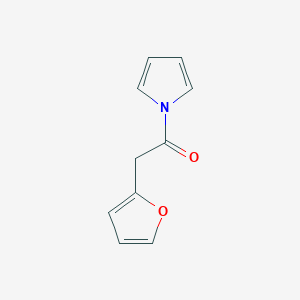



![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)
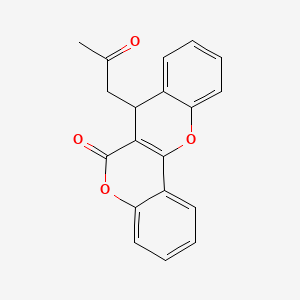

![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
